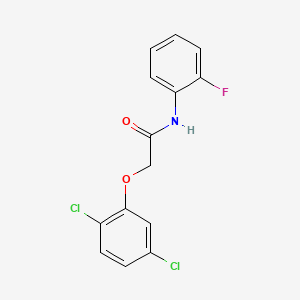

![molecular formula C16H18N2O4S B5558785 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the reaction of benzene sulfonyl chloride with various amines to yield target compounds. These syntheses often require the presence of N,N-dimethyl formamide and sodium hydride, followed by reactions with different electrophiles. The structures of these synthesized compounds are usually confirmed through spectroscopic techniques such as 1H NMR and EI-MS (Fatima et al., 2013).

Molecular Structure Analysis

Compounds with structures similar to 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide, such as sulfonamides with benzamide cores, have been analyzed through array-based structure and gene expression relationship studies. These analyses help in understanding the pharmacophore structure and drug-sensitive cellular pathways, providing insights into the molecular framework and interactions (Owa et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides often include the addition of various groups to the benzamide core, leading to the formation of new compounds with potential biological activities. The addition of a carbamoylsilane to N-sulfonylimines, for instance, results in α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing the compound's reactivity and functional group transformations (Liu et al., 2015).

Physical Properties Analysis

The physical properties of similar benzamide derivatives, including crystalline forms and thermal behavior, have been studied. These studies involve the use of X-ray powder diffractometry, thermal analysis, and spectroscopic techniques to characterize the compounds' physical state and stability under various conditions (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, have been explored through the study of their synthesis processes and the resulting compounds' antibacterial and antifungal activities. These studies provide a comprehensive understanding of the chemical behavior and potential applications of these compounds in medicinal chemistry (Priya et al., 2006).

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with the structural motif 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide, is known for its pharmacological properties and clinical use in treating gastrointestinal disorders. It enhances gastrointestinal motility, assists in radiological diagnosis, facilitates duodenal intubation and small intestine biopsy, and is used in managing post-operative vomiting and radiation sickness. Its mechanism involves affecting the motility of the gastrointestinal tract and blocking dopamine receptors to exert antiemetic effects. However, its use in healing gastric ulcers and preventing relapse of duodenal ulcers remains unproven. Side effects are generally few but may include transient extrapyramidal reactions (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Novel Synthesis and Pharmaceutical Applications

The chemical structure of omeprazole, which shares a similar sulfonyl functional group, highlights the innovative approaches in the synthesis of pharmaceuticals targeting proton pump inhibition for anti-ulcer activity. This review underscores the pharmaceutical impurities in the development of proton pump inhibitors, indicating the chemical versatility and medicinal significance of compounds with the sulfonyl motif (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Sulfonamides in Drug Development

Sulfonamides, featuring the sulfonyl group, play a crucial role in various therapeutic agents ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Their broad application underlines the importance of sulfonyl-containing compounds in developing new drugs with potential antitumor, antiglaucoma, and anti-inflammatory properties. Recent patents and literature underscore the ongoing research and novel applications of sulfonamides in medicine (Carta, Scozzafava, & Supuran, 2012; Carta & Supuran, 2013).

Environmental and Toxicological Considerations

The presence of sulfamethoxazole, a sulfonamide antibiotic, in the environment raises concerns about persistent organic pollutants and their removal using cleaner techniques. This highlights the environmental impact of sulfonyl-containing compounds and the necessity for sustainable management practices to mitigate their presence in natural ecosystems (Prasannamedha & Senthil Kumar, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-5-(2-phenylethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-22-15-8-7-13(11-14(15)16(17)19)23(20,21)18-10-9-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYVWAIYOHQLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(2-phenylethylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)